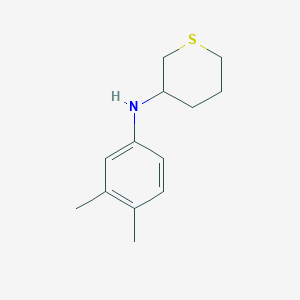

N-(3,4-dimethylphenyl)thian-3-amine

Description

N-(3,4-Dimethylphenyl)thian-3-amine is a secondary amine comprising a thian (tetrahydrothiopyran) ring substituted at the 3-position with an amine group, which is further linked to a 3,4-dimethylphenyl aromatic moiety. The compound’s structure integrates a sulfur-containing heterocycle and a dimethyl-substituted benzene ring, conferring unique physicochemical properties.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)thian-3-amine |

InChI |

InChI=1S/C13H19NS/c1-10-5-6-12(8-11(10)2)14-13-4-3-7-15-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3 |

InChI Key |

AECAIRZQYPLQBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCCSC2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)thian-3-amine involves several steps. One common method includes the reaction of 3,4-dimethylphenylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-(3,4-Dimethylphenyl)thian-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-Dimethylphenyl)thian-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,4-dimethylphenyl)thian-3-amine with structurally or functionally related compounds, leveraging data from the provided evidence and inferred properties:

*Calculated based on formula C₁₃H₁₉NS. †Calculated from molecular formula C₁₄H₈ClNO₂.

Structural and Functional Analysis:

- Thian vs. Aromatic Amines: The thian ring in the target compound introduces conformational flexibility and sulfur-mediated electronic effects, contrasting with the rigid planar structure of 3,3'-dimethyltriphenylamine. This flexibility may enhance solubility in nonpolar solvents compared to purely aromatic amines .

- Amine vs. Imides are preferred in high-performance polymers due to thermal stability, whereas amines may serve as ligands or intermediates .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases steric hindrance compared to unsubstituted triphenylamines, possibly reducing aggregation in solid-state applications. Chloro substituents in phthalimides enhance reactivity in polymerization .

Pharmacological Potential:

- The sulfur atom in the thian ring could improve membrane permeability in drug candidates, while the dimethylphenyl group may modulate binding to hydrophobic pockets in proteins. No direct toxicity data are available, but structural analogs like triphenylamines are classified as irritants .

Materials Science:

- The compound’s amine group could act as a crosslinking agent or catalyst in polymer synthesis, akin to phthalimide derivatives used in polyimides . Its thioether moiety might also facilitate coordination to metal centers in catalysis.

Methodological Considerations

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for structure visualization) are critical for elucidating the stereochemistry of such compounds . The absence of crystallographic data for this compound in the evidence highlights a research gap.

Biological Activity

N-(3,4-dimethylphenyl)thian-3-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thian-3-amine moiety connected to a 3,4-dimethylphenyl group. The molecular formula for this compound is CHNS, highlighting the presence of both nitrogen and sulfur atoms which contribute to its unique chemical properties. The synthesis typically involves the reaction of 3,4-dimethylphenylamine with thian-3-amine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to certain receptors, influencing their activity and affecting signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant effects, which could mitigate oxidative stress in cells.

Biological Activity

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Compounds structurally related to this compound have shown promise in inhibiting the growth of various microbial strains.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses through its interactions with inflammatory mediators.

- Anticancer Potential : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells, potentially making this compound a candidate for further cancer research.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In one study involving derivatives similar to this compound, researchers evaluated their effects on the NCI-H460 cell line. The results indicated that these compounds could induce apoptosis through the activation of caspases and reactive oxygen species (ROS)-dependent pathways. This suggests that this compound may share similar mechanisms that warrant further investigation for its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.